Methyl2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside
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Overview
Description
Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is a chemical compound with the molecular formula C13H20O7S. It is a derivative of L-fucose, a hexose deoxy sugar. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside typically involves the acetylation of L-fucose followed by thiolation. The process begins with the protection of hydroxyl groups through acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the acetyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Deacetylated L-fucopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside involves its interaction with specific molecular targets, primarily through its thiol and acetyl groups. These functional groups allow it to participate in various biochemical pathways, including glycosylation and signal transduction. The compound can modulate the activity of enzymes and receptors involved in these pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-1-thio-beta-D-glucopyranoside
- Methyl 2,3,4-tri-O-acetyl-1-thio-alpha-D-galactopyranoside
- Methyl 2,3,4-tri-O-acetyl-1-thio-beta-D-mannopyranoside
Uniqueness
Methyl 2,3,4-tri-O-acetyl-1-thio-beta-L-fucopyranoside is unique due to its specific configuration and functional groups, which confer distinct biochemical properties. Its L-fucose backbone differentiates it from other similar compounds, making it particularly useful in studies involving L-fucose-specific pathways and interactions .
Properties
IUPAC Name |
(4,5-diacetyloxy-2-methyl-6-methylsulfanyloxan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7S/c1-6-10(18-7(2)14)11(19-8(3)15)12(20-9(4)16)13(17-6)21-5/h6,10-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLBZRHXWOHZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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